molecular formula C9H13ClN2O B13592644 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride

Cat. No.: B13592644
M. Wt: 200.66 g/mol
InChI Key: HAYUYSBEUQCDFE-UHFFFAOYSA-N
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Description

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring. It is commonly used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2H-1,4-benzoxazin-3(4H)-one with amine hydrochloride in the presence of a suitable catalyst . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification methods to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazines, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetic acid
  • 4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-sulfonyl chloride

Uniqueness

Compared to similar compounds, 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-aminehydrochloride is unique due to its specific amine hydrochloride group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and biological activity .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-methyl-2,3-dihydro-1,4-benzoxazin-6-amine;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-11-4-5-12-9-3-2-7(10)6-8(9)11;/h2-3,6H,4-5,10H2,1H3;1H

InChI Key

HAYUYSBEUQCDFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)N.Cl

Origin of Product

United States

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